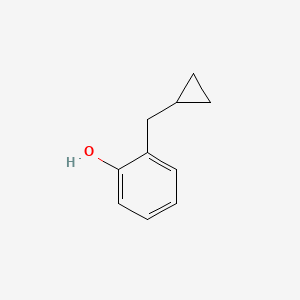

2-(Cyclopropylmethyl)phenol

Vue d'ensemble

Description

2-(Cyclopropylmethyl)phenol is an organic compound composed of a phenolic hydroxyl group and a cyclopropylmethyl group. It has a CAS Number of 33494-47-2 and a molecular weight of 148.2 .

Synthesis Analysis

The synthesis of phenols can be achieved using various methods. One such method involves the use of the cyclopropylmethyl group to protect phenols during the total synthesis of benzofuran-based natural products . Another method involves the use of CuFe2O4 magnetic nanoparticles as a catalyst for the synthesis of phenols from phenylboronic acids .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O/c11-10-4-2-1-3-9 (10)7-8-5-6-8/h1-4,8,11H,5-7H2 . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis

This compound is a liquid at normal shipping temperatures . Its physical form and properties are influenced by its molecular structure, which includes a phenolic hydroxyl group and a cyclopropylmethyl group.Mécanisme D'action

Target of Action

Phenolic compounds, which 2-(cyclopropylmethyl)phenol is a part of, are known to exhibit potent antimicrobial activities . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Mode of Action

Phenolic compounds, in general, have potent action mechanisms interfering with bacterial cell wall synthesis, dna replication, or enzyme production . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target cells.

Biochemical Pathways

Phenolic compounds are known to be involved in various metabolic reactions . These reactions include hydrolysis, glucuronidation, methylation, C-C bond cleavage, and ring opening, which are aided by phase 1 and phase 2 enzymes .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also have poor aqueous solubility . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Given the general antimicrobial activity of phenolic compounds , it can be inferred that this compound might also exhibit similar effects.

Action Environment

For instance, the pH of the fluids and proteins in the saliva and stomach can modify the phenolic compounds to a certain extent .

Safety and Hazards

The safety information for 2-(Cyclopropylmethyl)phenol includes several hazard statements, such as H302, H312, H315, H318, H332, and H335 . These statements indicate potential hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Phenolic compounds, including 2-(Cyclopropylmethyl)phenol, are known to interact with various enzymes, proteins, and other biomolecules . They are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . They regulate hormonal regulation, improve photosynthetic activity, aid in nutrient mineralization, and have metal-chelating properties and antioxidative capacity .

Cellular Effects

They can modify radical-mediated oxidation processes, thus influencing cellular processes sensitive to redox effects .

Molecular Mechanism

Phenolic compounds are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can regulate several pathways, including the activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .

Temporal Effects in Laboratory Settings

Phenolic compounds are known to produce beneficial effects in oxidative stress by regulating several pathways .

Dosage Effects in Animal Models

Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Metabolic Pathways

Phenolic compounds, including this compound, are mainly biosynthesized by the shikimic acid pathway in advanced plants . Shikimate is the key central metabolite for the synthesis of complex phenolics . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Transport and Distribution

Phenol, a hazardous material in terms of toxicity and corrosivity, can be distributed and handled safely provided that appropriate precautions are observed .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research . Information of subcellular locations of proteins can provide useful insights for revealing their functions and understanding how they interact with each other in cellular network systems .

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSXBXCEVWBVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33494-47-2 | |

| Record name | 2-(cyclopropylmethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

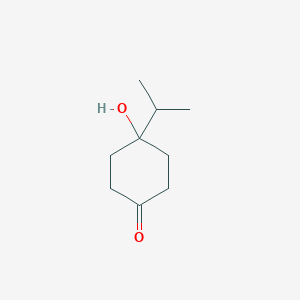

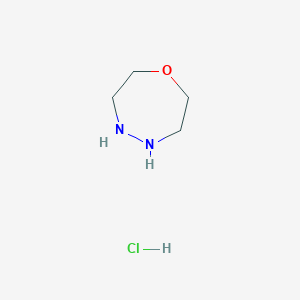

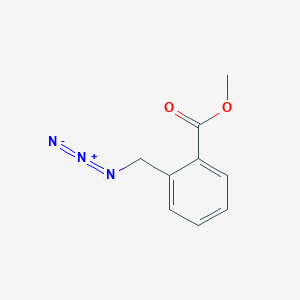

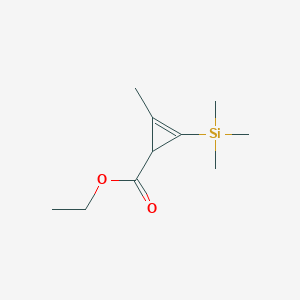

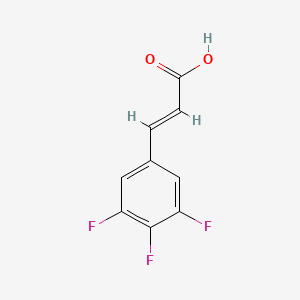

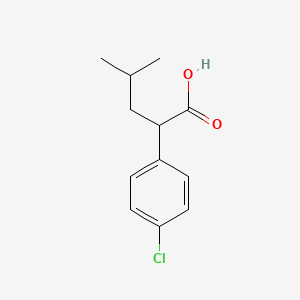

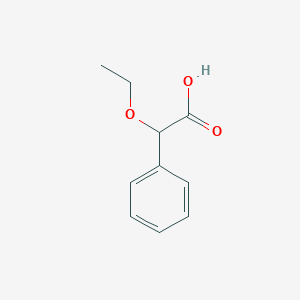

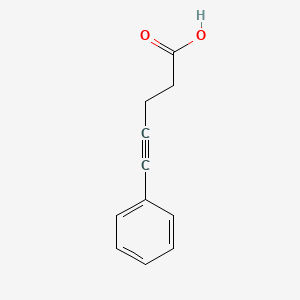

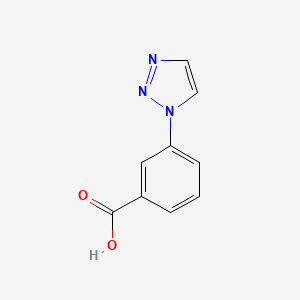

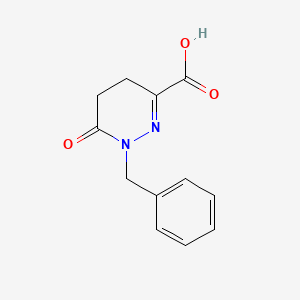

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 3-chloro-5-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3382414.png)